2-azido-N-(3-methylphenyl)acetamide

Vue d'ensemble

Description

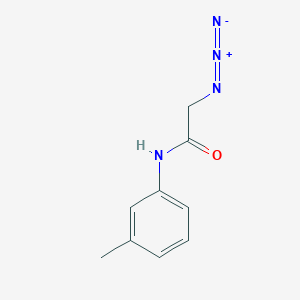

2-azido-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10N4O and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a 3-methylphenyl group. It is primarily used in research settings for its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-azido-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylacetamide with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-azido-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Role as an Intermediate:

2-Azido-N-(3-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its azide functional group allows for further chemical modifications, making it a versatile building block in drug development. For instance, azides are often used in the synthesis of bioactive heterocycles such as triazoles and tetrazoles, which have significant therapeutic potential .

Therapeutic Applications:

Research is ongoing into the therapeutic applications of this compound, particularly concerning antimicrobial and anticancer activities. Preliminary studies suggest that derivatives of this compound may exhibit promising biological activities, warranting further investigation into their mechanisms of action and efficacy.

Molecular Biology

Photoaffinity Labeling:

In molecular biology, this compound is utilized as a photoaffinity label to study protein-ligand interactions. The azide group can be activated by light to form reactive species that covalently bind to nearby biomolecules, allowing researchers to map interaction sites on proteins . This application is particularly valuable in understanding enzyme mechanisms and receptor-ligand dynamics.

Protein Interaction Studies:

The ability of azides to participate in click chemistry reactions enables their use in probing protein interactions within complex biological systems. This approach facilitates the identification of potential drug targets and the elucidation of signaling pathways .

Organic Synthesis

Building Block for Heterocycles:

this compound is a key precursor for synthesizing various heterocyclic compounds. Its unique reactivity profile allows it to undergo cycloaddition reactions, leading to the formation of triazole rings, which are integral components of many pharmacologically active compounds .

Synthesis Routes:

The synthesis of this compound typically involves the reaction of 3-methylaniline with chloroacetyl chloride followed by treatment with sodium azide. This method highlights the compound's utility as a synthetic intermediate in organic chemistry .

Data Tables

Case Studies

-

Anticancer Activity Study:

A recent study investigated the anticancer properties of azide derivatives including this compound. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents. -

Protein Interaction Mapping:

Researchers employed this compound in photoaffinity labeling experiments to map interactions between a target protein and small molecule ligands. The findings provided insights into binding affinities and interaction dynamics critical for drug design .

Mécanisme D'action

The mechanism of action of 2-azido-N-(3-methylphenyl)acetamide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparaison Avec Des Composés Similaires

2-azido-N-(3-methylphenyl)acetamide can be compared with other azido-substituted acetamides, such as:

- 2-azido-N-(3-methoxyphenyl)acetamide

- 2-azido-N-(4-methylphenyl)acetamide

These compounds share similar chemical properties but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. The unique feature of this compound is the presence of the 3-methyl group, which can affect its steric and electronic properties, making it suitable for specific reactions and applications .

Activité Biologique

2-Azido-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an azido group attached to a phenylacetamide backbone. The presence of the azido group contributes to its reactivity and biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis, S. gorodonii

- Gram-negative bacteria : Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The compound's mechanism of action involves the inhibition of bacterial growth by interfering with essential cellular processes, likely through enzyme inhibition or disruption of cell membrane integrity .

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

The compound was evaluated using the MTT assay, which measures cell viability. Results indicated that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells .

Interaction with Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways. It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions may lead to either activation or inhibition of metabolic pathways, influencing the pharmacokinetics of other drugs .

Molecular Mechanisms

At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites or modulating gene expression through interactions with transcription factors .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. The compound demonstrated significant inhibitory effects on all tested strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL depending on the target organism .

Cytotoxicity Assessment in Cancer Cells

In another study, the cytotoxicity of this compound was assessed against human cancer cell lines using the MTT assay. The results indicated that concentrations above 10 µM significantly reduced cell viability in HepG2 and MCF-7 cells, suggesting potential for development as an anticancer agent .

Synthetic Applications

The azido group in this compound allows for various chemical transformations, making it a valuable precursor in organic synthesis. It can undergo:

- Substitution reactions : The azido group can be replaced with other nucleophiles.

- Reduction reactions : Conversion to amines using reducing agents.

- Cycloaddition reactions : Formation of triazoles when reacted with alkynes.

These reactions highlight its utility in synthesizing more complex heterocyclic compounds .

Propriétés

IUPAC Name |

2-azido-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCALHBBTNMIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.